![molecular formula C10H15N3 B1471720 5-cyclopropyl-3-(pyrrolidin-2-yl)-1H-pyrazole CAS No. 1513262-38-8](/img/structure/B1471720.png)
5-cyclopropyl-3-(pyrrolidin-2-yl)-1H-pyrazole
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Overview
Description
5-cyclopropyl-3-(pyrrolidin-2-yl)-1H-pyrazole, also known as CPP-PYZ, is an organic compound with a unique pyrazole ring structure. It is an important building block for the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials science. CPP-PYZ has become increasingly important in the fields of drug discovery and development, due to its ability to form strong hydrogen bonds and its ability to form a variety of cyclopropane derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
Research has extensively investigated the synthesis and chemical properties of compounds related to "5-cyclopropyl-3-(pyrrolidin-2-yl)-1H-pyrazole". For instance, studies on the synthesis of pyranopyrimidine scaffolds, which are crucial for medicinal and pharmaceutical applications due to their bioavailability and synthetic versatility, emphasize the use of hybrid catalysts. These catalysts include organocatalysts, metal catalysts, ionic liquid catalysts, and green solvents, showcasing a broad spectrum of applicability in developing lead molecules for pharmaceutical use (Parmar, Vala, & Patel, 2023). Similarly, the chemistry of hexasubstituted pyrazolines and their synthetic pathways leading to the formation of highly substituted cyclopropanes through thermolysis, highlighting the compound's role in facilitating novel synthetic routes (Baumstark, Vásquez, & Mctush-Camp, 2013).
Pharmacological Applications
The pharmacological significance of pyrazole derivatives, including those structurally related to "this compound", is well-documented. Pyrrolidine derivatives, for example, have been explored for their target selectivity and bioactive properties, suggesting their potential in drug discovery for treating human diseases. The review by Li Petri et al. emphasizes the significance of the pyrrolidine ring in medicinal chemistry, highlighting its versatility and contribution to the pharmacophore space (Li Petri et al., 2021). Furthermore, the therapeutic applications of pyrazolines, which cover a broad range of pharmacological activities such as antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer properties, underline the importance of this scaffold in developing new therapeutic agents (Shaaban, Mayhoub, & Farag, 2012).
properties
IUPAC Name |
3-cyclopropyl-5-pyrrolidin-2-yl-1H-pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-2-8(11-5-1)10-6-9(12-13-10)7-3-4-7/h6-8,11H,1-5H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZDBAVTXMOVLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=NN2)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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